molecular formula C15H18INO3 B3954676 Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate

Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate

Cat. No.: B3954676
M. Wt: 387.21 g/mol
InChI Key: IJBXXZJRKLXBFF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl ester group, an iodinated benzoyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate typically involves the reaction of 2-iodobenzoic acid with piperidine-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azido, cyano, or thiol derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Oxidation: Formation of piperidinone derivatives.

Scientific Research Applications

Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The piperidine ring can interact with various biological macromolecules, influencing their function and stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-bromobenzoyl)piperidine-3-carboxylate
  • Ethyl 1-(2-chlorobenzoyl)piperidine-3-carboxylate
  • Ethyl 1-(2-fluorobenzoyl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate is unique due to the presence of the iodine atom in the benzoyl group, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.

Properties

IUPAC Name

ethyl 1-(2-iodobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-2-20-15(19)11-6-5-9-17(10-11)14(18)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXXZJRKLXBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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